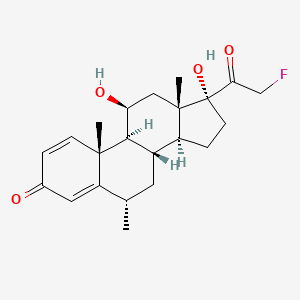
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid typically involves the reaction of 2-methyl-3-chloro-4-hydroxyaniline with anthranilic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can further optimize the production process .
化学反応の分析
Types of Reactions
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties .
科学的研究の応用
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid include:
- N-(2-Methyl-3-chloro-4-methoxyphenyl)anthranilic acid
- N-(2-Methyl-4-hydroxyphenyl)anthranilic acid
- N-(2-Methyl-3-chlorophenyl)anthranilic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
77605-73-3 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.7 g/mol |
IUPAC名 |
2-(3-chloro-4-hydroxy-2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-8-10(6-7-12(17)13(8)15)16-11-5-3-2-4-9(11)14(18)19/h2-7,16-17H,1H3,(H,18,19) |
InChIキー |
VRNDVGVAHVCCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
正規SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
| 77605-73-3 | |
同義語 |
N-(3-chloro-4-hydroxy-2-methylphenyl)anthranilic acid N-3-Cl-4-HMPA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



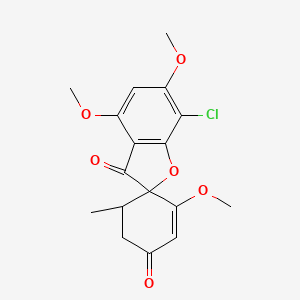
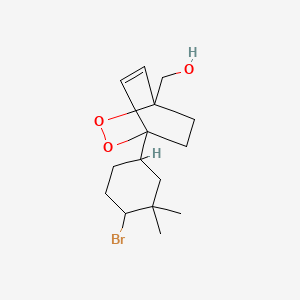
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)
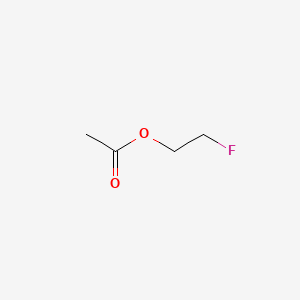
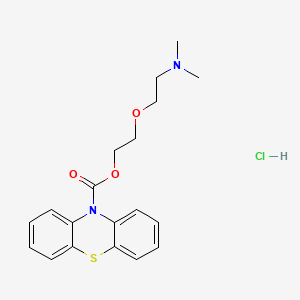


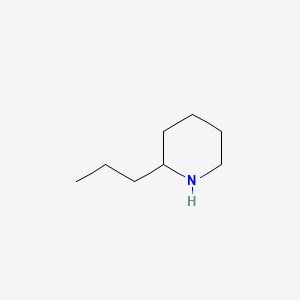
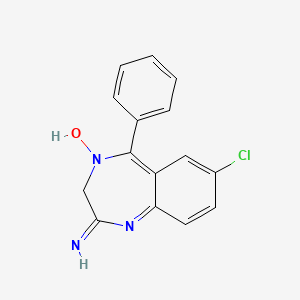
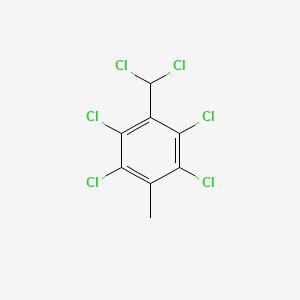
![2-[(2-Carbamoylsulfanylacetyl)amino]benzoic acid](/img/structure/B1200546.png)
